4,7-Dichlorobenzo[b]thiophene
Description
Properties
IUPAC Name |
4,7-dichloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2S/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOIHBMZGPVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625070 | |
| Record name | 4,7-Dichloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318463-07-9 | |
| Record name | 4,7-Dichloro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dichlorobenzo[b]thiophene can be synthesized through various methods. One common approach involves the AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes or (t-butylsulfanyl)(ethynyl)thiophenes . This method provides a versatile route to produce benzo[b]thiophene derivatives, including this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylisothiocyanates, concentrated sulfuric acid, and other oxidizing or reducing agents .
Major Products Formed
The major products formed from these reactions include N1-(3,5-dichlorobenzothiophen-2-yl)-N4-substituted arylthiosemicarbazides and 2-(3’,5’-dichlorobenzothiophen-2’-yl)-5-arylamino-1,3,4-thiadiazoles .
Scientific Research Applications
Medicinal Chemistry
4,7-Dichlorobenzo[b]thiophene and its derivatives have shown promising biological activities. They are recognized for their potential as:
- Anticancer Agents : Research has indicated that derivatives of benzo[b]thiophenes can act as inhibitors of critical enzymes involved in cancer progression. For instance, studies have demonstrated that certain derivatives exhibit significant inhibitory effects on PDK1 and LDHA enzymes, which are crucial in cancer metabolism. These compounds have been evaluated for their cytotoxic effects against colorectal cancer cell lines (LoVo and HCT-116) with promising results indicating their potential as therapeutic agents against colorectal cancer .
- Anti-inflammatory Agents : A derivative known as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid has been studied for its efficacy in treating ulcerative colitis. In mouse models, it significantly reduced inflammatory cytokines and improved clinical symptoms associated with the disease .
- Antibacterial and Antioxidant Properties : The compound has also been explored for its antibacterial effects, particularly against various pathogens, as well as antioxidant activities which can mitigate oxidative stress in biological systems .
Agrochemical Applications
Derivatives of this compound are being investigated for their utility in agriculture:
- Pesticides and Herbicides : The compound's structure allows it to act as a precursor for developing pesticides and herbicides. Its derivatives have shown effectiveness in controlling various agricultural pests and diseases .
Material Science
In material science, this compound is utilized in the synthesis of advanced materials:
- Organic Electronics : The compound is being researched for its application in organic semiconductors due to its favorable electronic properties. Its derivatives can be incorporated into organic photovoltaic devices and organic light-emitting diodes (OLEDs) to enhance performance .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, researchers synthesized various compounds and tested their effects on colorectal cancer cell lines. The most active compound demonstrated an IC50 value significantly lower than standard inhibitors, suggesting strong potential as a therapeutic agent against colorectal cancer .
Case Study 2: Anti-inflammatory Efficacy
A detailed investigation into the anti-inflammatory effects of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid involved administering the compound to mice with induced ulcerative colitis. Results showed marked improvements in disease activity index scores and histopathological assessments of colon tissues compared to control groups .
Mechanism of Action
The mechanism of action of 4,7-dichlorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of branched-chain ketoacid dehydrogenase kinase, which plays a role in enhancing branched-chain amino acid catabolism . This interaction can lead to various physiological effects, depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
4,7-Dibromobenzo[b]thiophene
- Synthesis : Prepared via AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes .
- Reactivity: Bromine atoms exhibit stronger leaving-group tendencies than chlorine, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira). However, bromine-lithium exchange in 4,7-dibromobenzo[b]thiophene occurs regioselectively at the 7-position due to sulfur’s coordination effect, yielding 4-bromo-7-lithio intermediates .
- Functionalization : Demonstrates versatility in electrophilic substitution (e.g., Corey-Fuchs reaction) and nucleophilic displacement, enabling the synthesis of ethynyl- and boronate-functionalized derivatives .
4,7-Diiodobenzo[b]thiophene
- Synthesis : Achieved via iodination of bis(trimethylsilyl)-substituted precursors or direct C–H iodination .
- Reactivity: Iodine’s high polarizability enhances electrophilicity but complicates regioselectivity. Cross-coupling with phenylboronic acid yields mixtures of mono- and diphenyl derivatives due to competing reactivity at both positions .
- Applications: Limited by iodine’s susceptibility to unintended displacement during multi-step syntheses, though useful in α-helix-inspired molecular architectures .
Mixed Halogen Derivatives (e.g., 4-Bromo-7-iodobenzo[b]thiophene)
- Advantages : Mixed halogens (Br/I or Cl/I) enable sequential, regioselective transformations. For example, iodine at the 7-position undergoes selective cross-coupling before bromine at the 4-position, achieving single products in high yields .
- Synthetic Utility : Critical for constructing asymmetric scaffolds in materials science and drug design .
3,6-Dichlorobenzo[b]thiophene-2-carbonyl Chloride
- Structure : Chlorines at the 3- and 6-positions and a reactive carbonyl chloride group at the 2-position .
- Reactivity : The carbonyl chloride group participates in acylation reactions, while chlorine substituents enhance electrophilicity. Steric hindrance at the 3- and 6-positions reduces regiochemical flexibility compared to 4,7-dichloro derivatives .
Comparative Data Tables
Table 1. Reactivity in Cross-Coupling Reactions
Key Research Findings
Regioselectivity Trends : Chlorine’s lower electronegativity compared to bromine/iodine reduces directing effects, making this compound less prone to unintended substitutions but also less reactive in cross-couplings .
Functional Group Compatibility: Ethynyl and boronate groups are efficiently introduced to 4,7-dibromobenzo[b]thiophene via Sonogashira and Miyaura borylation, respectively, but analogous reactions with dichloro derivatives require harsher conditions .
Stability : this compound exhibits superior thermal and oxidative stability compared to diiodo analogs, making it preferable for high-temperature applications .
Biological Activity
4,7-Dichlorobenzo[b]thiophene is a heterocyclic compound belonging to the benzo[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding the compound's biological activities, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is synthesized through various methods, including AuCl-catalyzed cyclization processes. The compound is recognized for its structural properties that enable interactions with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds containing thiophene structures, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzo[b]thiophene showed efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL against Gram-positive bacteria and yeast .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-Chlorobenzo[b]thiophene | Gram-positive bacteria | 16 |
| This compound | Various strains | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, it has been identified as an inhibitor of key enzymes involved in cancer metabolism such as pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in the metabolic reprogramming of cancer cells. In vitro studies have shown that certain derivatives exhibit IC50 values comparable to established inhibitors .
Case Study: Inhibition of PDK1 and LDHA
A recent study evaluated various thiophene derivatives for their ability to inhibit PDK1 and LDHA in colorectal cancer cell lines (LoVo and HCT-116). The most active compound demonstrated IC50 values of 57.10 μg/mL for PDK1 and 64.10 μg/mL for LDHA, indicating substantial potential for development as a chemotherapeutic agent .
Table 2: IC50 Values for PDK1 and LDHA Inhibition
| Compound | PDK1 IC50 (µg/mL) | LDHA IC50 (µg/mL) |
|---|---|---|
| Compound 1b | 57.10 | 64.10 |
| Sodium Dichloroacetate | 25.75 | 15.60 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It has been shown to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division . Additionally, its role as an inhibitor of enzymes like PDK1 and LDHA suggests that it may alter metabolic pathways critical for cancer cell survival.
Q & A
Basic: What are the common synthetic routes for 4,7-Dichlorobenzo[b]thiophene, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves cyclization of halogenated precursors. For example, analogous AuCl-catalyzed cyclization of tert-butylsulfanyl-ethynyl benzene derivatives (used for 4,7-dibromo analogues) can be adapted by substituting bromine with chlorine . Key optimization parameters include:
- Catalyst loading : AuCl at 5–10 mol% to balance reactivity and cost.
- Temperature : Reactions often proceed at 80–100°C to avoid side products.
- Precursor design : Ensure steric and electronic compatibility for regioselective chlorination.
Post-synthesis, column chromatography (silica gel, hexane/DCM) is recommended for purification.
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Infrared Spectroscopy (IR) : C-Cl stretching vibrations near 600–800 cm validate chlorination .
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with flame ionization detection to assess purity (detection limit: 0.1 mg/kg) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (e.g., [M+H] at m/z 218.96 for CHClS).
Advanced: How can cross-coupling reactions be employed to functionalize this compound, and what challenges arise compared to brominated analogues?
Answer:
this compound can undergo Stille or Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. However, challenges include:
- Lower reactivity : C-Cl bonds are less reactive than C-Br, requiring higher temperatures (e.g., 120°C) or stronger bases (e.g., CsCO) .
- Catalyst selection : Pd(PPh) or XPhos Pd G3 are effective for activating C-Cl bonds.
- Regioselectivity : Use directing groups (e.g., sulfonyl) to control coupling positions.
Advanced: What strategies address regioselectivity challenges in synthesizing 4,7-dichloro-substituted benzothiophenes versus other substitution patterns?
Answer:
- Precursor design : Start with 1,4-dichloro-2-ethynylbenzene derivatives to enforce 4,7-substitution during cyclization .
- Steric effects : Bulky substituents (e.g., tert-butyl) on sulfur precursors can direct chlorine to para positions .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize intermediates, favoring 4,7-substitution over 2,5 .
Advanced: How do the electronic properties of this compound derivatives compare to other halogenated benzothiophenes, and what methods assess these differences?
Answer:
- Electron-withdrawing effect : Chlorine reduces HOMO/LUMO energy levels more than bromine due to higher electronegativity, enhancing electron transport in materials .
- Assessment methods :
- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials (e.g., E for LUMO ≈ -1.8 V vs Fc/Fc).
- UV-Vis Spectroscopy : Compare absorption maxima (e.g., λ ~300 nm for 4,7-dichloro vs 320 nm for 4,7-dibromo).
- DFT calculations : Simulate frontier molecular orbitals to quantify substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
